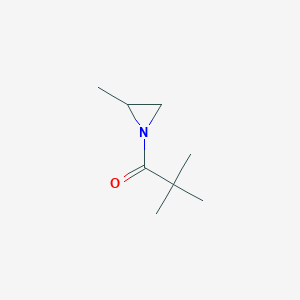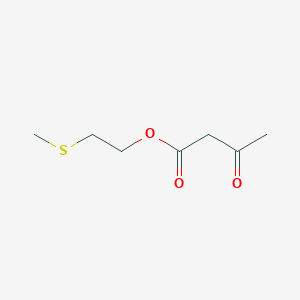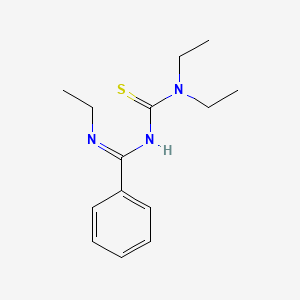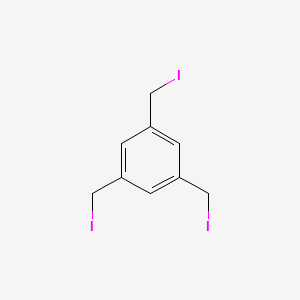
1-Diazenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazenylmethanimine is an organic compound with the molecular formula CH₂N₂ It is a member of the diazo compounds, characterized by the presence of a diazo group (N=N) attached to a methanimine group (CH=N)
Métodos De Preparación
1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.
Análisis De Reacciones Químicas
1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:
Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Diazenylmethanimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .
Comparación Con Compuestos Similares
1-Diazenylmethanimine can be compared with other diazo compounds, such as diazomethane (CH₂N₂) and diazoethane (C₂H₄N₂). While these compounds share similar reactivity due to the presence of the diazo group, this compound is unique in its structural configuration and specific reactivity patterns. Other similar compounds include phenylenediamines, which also contain nitrogen-nitrogen bonds but differ in their overall structure and applications .
Propiedades
| 90251-05-1 | |
Fórmula molecular |
CH3N3 |
Peso molecular |
57.055 g/mol |
Nombre IUPAC |
N-iminomethanimidamide |
InChI |
InChI=1S/CH3N3/c2-1-4-3/h1-3H |
Clave InChI |
WHWSKLPPZAUNTI-UHFFFAOYSA-N |
SMILES canónico |
C(=N)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


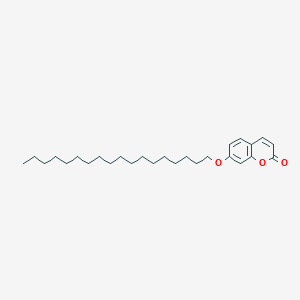
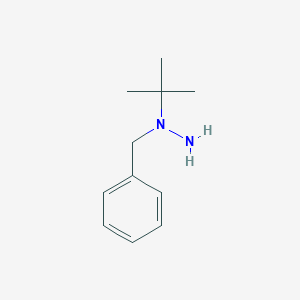
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)



